

Off-target effects of AZD1208 hydrochloride at high concentrations

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Compound of Interest

Compound Name: AZD1208 hydrochloride

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Technical Support Center: AZD1208 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **AZD1208 hydrochloride**, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular effects at high concentrations of AZD1208 (>1 μM) that do not seem to correlate with PIM kinase inhibition. What could be the cause?

At concentrations significantly higher than the IC₅₀ values for PIM kinases, AZD1208 can exhibit off-target activity. Published data indicates that at concentrations around 20 μM , the cytostatic effects of AZD1208 may be partially mediated by the inhibition of other signaling pathways independent of PIM kinases.^[1] It is crucial to carefully titrate the concentration of AZD1208 in your specific cell model to distinguish between on-target and off-target effects.

Q2: What are the known off-target kinases of AZD1208?

A kinase screen of AZD1208 against a panel of 442 kinases revealed that in addition to the three PIM kinase isoforms, 13 other kinases were inhibited by 50% or more.^[2] While a

comprehensive list of these kinases is not fully disclosed in all publications, it is important to be aware that at higher concentrations, AZD1208 is not entirely specific to PIM kinases.

Q3: Our experiments show modulation of STAT3, AMPK, and/or mTOR signaling pathways upon treatment with high concentrations of AZD1208. Is this a known off-target effect?

Yes, this is a documented off-target effect. In human liposarcoma cells, a high concentration of AZD1208 (20 μ M) was shown to reduce the phosphorylation of STAT3 and mTOR, while inducing AMPK activation.^{[1][3]} These effects were observed at concentrations where the inhibition of the canonical PIM substrate, 4EBP-1, was not apparent at lower, growth-inhibitory concentrations, suggesting a PIM-independent mechanism.^[1]

Q4: We are observing cell cycle arrest and apoptosis, but the changes in phosphorylation of canonical PIM substrates like BAD and 4EBP1 are not consistent. What could be the explanation?

While AZD1208 is known to induce cell cycle arrest and apoptosis through PIM kinase inhibition and subsequent modulation of substrates like BAD and 4EBP1,^{[2][4][5]} the specific cellular response can be context-dependent. At high concentrations, off-target effects on pathways like STAT3 and AMPK can also contribute to these phenotypes.^{[1][3]} Furthermore, some cell lines may be resistant to PIM inhibition-induced apoptosis.^[6] It is advisable to probe for markers of off-target pathway modulation, especially when using concentrations above 1 μ M.

Q5: In our smooth muscle contraction assays, we see effects of AZD1208 at concentrations around 500 nM. Is this an on-target or off-target effect?

Effects observed at 500 nM in smooth muscle tissues are likely due to off-target activities.^[7] This concentration is significantly higher than the enzymatic IC₅₀ values for PIM kinases. Studies have shown that AZD1208 can reduce α 1-adrenergic contractions in prostate and interlobar artery tissues at this concentration, suggesting organ-specific off-target functions.^[7]

Troubleshooting Guides

Issue 1: Inconsistent correlation between phenotype and PIM kinase substrate phosphorylation.

Possible Cause: Off-target effects at high concentrations of AZD1208.

Troubleshooting Steps:

- **Concentration-Response Analysis:** Perform a detailed dose-response curve for AZD1208 in your cell line, ranging from low nM to high μ M concentrations.
- **On-Target vs. Off-Target Biomarker Analysis:** At each concentration, analyze the phosphorylation status of both on-target PIM substrates (e.g., p-BAD, p-4EBP1) and potential off-target pathway components (e.g., p-STAT3, p-AMPK, p-mTOR).
- **Phenotypic Correlation:** Correlate the observed phenotype (e.g., growth inhibition, apoptosis) with the concentration-dependent changes in both on-target and off-target biomarkers. This will help to define the therapeutic window for on-target PIM inhibition in your model.

Issue 2: Unexpected activation or inhibition of signaling pathways.

Possible Cause: High concentrations of AZD1208 are modulating off-target kinases and pathways.

Troubleshooting Steps:

- **Pathway-Specific Inquiry:** Based on your observations (e.g., changes in cell metabolism, transcription factor activity), investigate specific off-target pathways. For example, if you observe changes in cellular energy levels, probe the AMPK pathway.
- **Use of More Specific Inhibitors:** To confirm that the observed effect is indeed an off-target effect of AZD1208, use more specific inhibitors for the suspected off-target pathway (e.g., a specific STAT3 or AMPK inhibitor) as a control.
- **Literature Review for Off-Target Kinases:** Refer to kinase profiling data for AZD1208 to identify other potential kinases that might be inhibited at the concentrations you are using.

Data Presentation

Table 1: Concentration-Dependent Effects of AZD1208

Concentration Range	Primary Target	Observed On-Target Effects	Potential Off-Target Effects	Cell/Tissue Type	Reference(s)
Low nM	PIM-1, PIM-2, PIM-3	Inhibition of PIM kinase activity.	Minimal	In vitro kinase assays	[2] [4]
< 150 nM	PIM Kinases	Inhibition of PIM signaling in cells.	Minimal	AML cell lines	[2] [5]
< 1 μ M	PIM Kinases	Antiproliferative activity, cell cycle arrest, apoptosis.	Not prominent	Sensitive AML cell lines	[2]
500 nM	Off-targets	Reduction of α 1-adrenergic contractions.	PIM inhibition is less likely to be the primary driver.	Prostate and interlobar artery smooth muscle	[7]
1-20 μ M	PIM Kinases & Off-targets	Growth inhibition.	Inhibition of STAT3 and mTOR phosphorylation, activation of AMPK.	Liposarcoma cell lines	[1] [3]

Table 2: IC50 and Binding Constants (Kd) of AZD1208 for PIM Kinases

Kinase	IC50 (nM) - Low ATP	IC50 (nM) - High ATP (5 mM)	Ki (nM)	Kd (nM)	Reference(s))
PIM-1	0.4	2.6	0.1	0.2	[2]
PIM-2	5.0	164	1.92	0.88	[2]
PIM-3	1.9	17	0.4	0.76	[2]

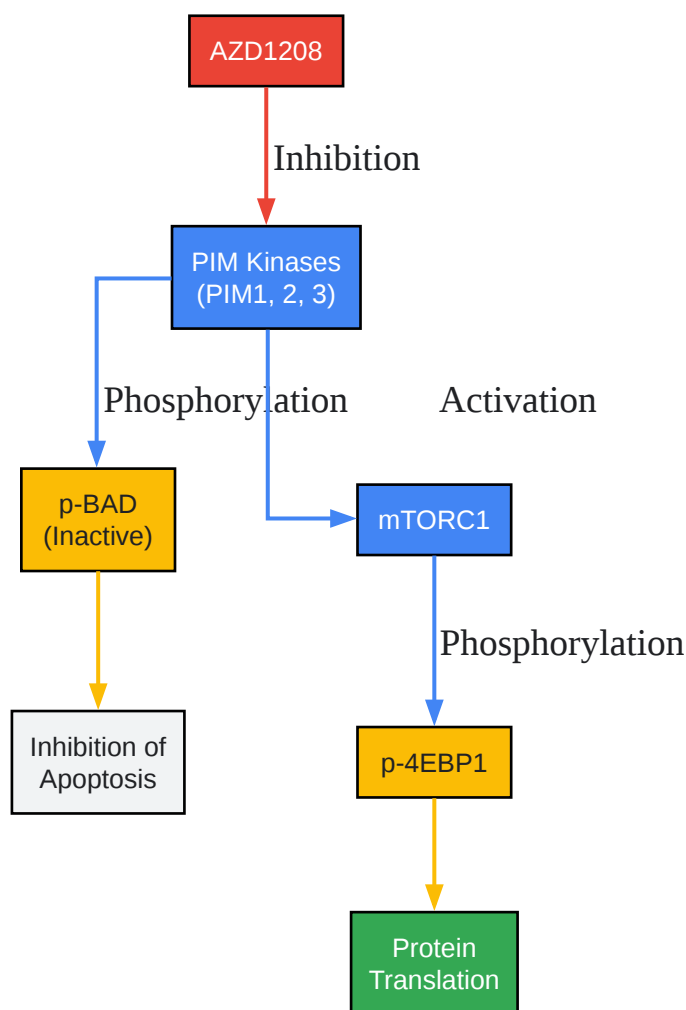
Experimental Protocols

Protocol 1: Western Blot Analysis to Differentiate On-Target vs. Off-Target Effects

- Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of AZD1208 concentrations (e.g., 10 nM, 100 nM, 1 μ M, 10 μ M, 20 μ M) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
- Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Use antibodies against:
 - On-Target Markers: p-BAD (Ser112), p-4EBP1 (Thr37/46), total BAD, total 4EBP1.
 - Off-Target Markers: p-STAT3 (Tyr705), p-AMPK α (Thr172), p-mTOR (Ser2448), total STAT3, total AMPK α , total mTOR.
 - Loading Control: β -actin or GAPDH.

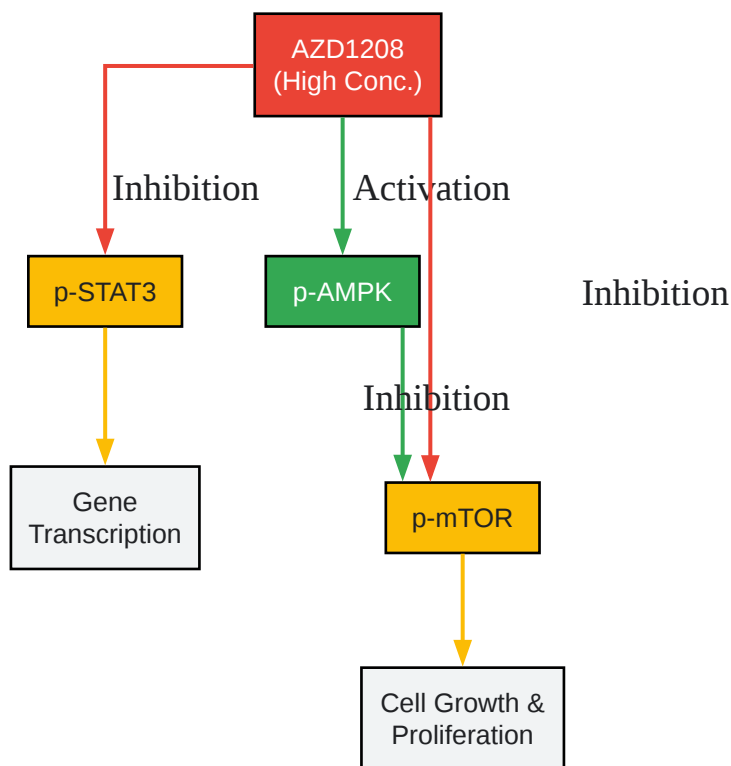
- Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
- Analysis: Quantify band intensities and normalize to the loading control and total protein levels to determine the concentration-dependent effects on each signaling pathway.

Visualizations



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Caption: On-target signaling pathway of AZD1208.



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Caption: Potential off-target signaling of high-concentration AZD1208.



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Caption: Workflow to investigate off-target effects.

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